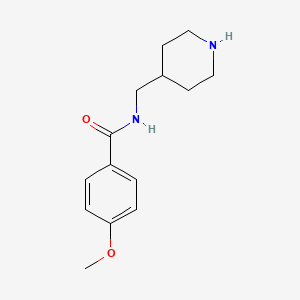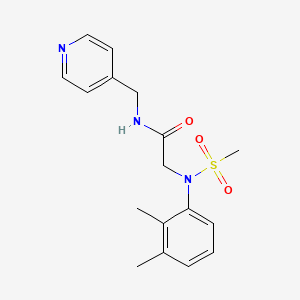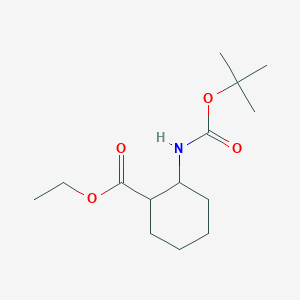methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)
(R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphino group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Sulfinamide formation: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include halides and other nucleophiles.
Major Products
Oxidation: Phosphine oxides are the major products.
Substitution: The products depend on the nature of the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals, where its ability to catalyze specific reactions is highly valued.
Wirkmechanismus
The mechanism of action of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic cycles. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taniaphos: Another chiral phosphine ligand used in asymmetric catalysis.
RuPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and its ability to facilitate a wide range of enantioselective reactions. Its dicyclohexylphosphino group provides steric hindrance, enhancing its selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C29H42NOPS |
|---|---|
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
N-[(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3 |
InChI-Schlüssel |
IPTFAEDQOSFDCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497575.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)




![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12497633.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B12497635.png)

![N-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B12497650.png)
![5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12497653.png)
